4-(2-Bromophenyl)-2,6-dichloropyrimidine
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Overview
Description
4-(2-Bromophenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and two chlorine atoms attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2,6-dichloropyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
Example Reaction:
Starting Materials: 2-Bromophenylboronic acid and 2,6-dichloropyrimidine.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to substitute the bromine atom with a methoxy group.
Oxidation: Potassium permanganate in an acidic medium can oxidize the bromine atom to a higher oxidation state.
Reduction: Lithium aluminum hydride in anhydrous ether can reduce the bromine atom to a hydrogen atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-(2-Methoxyphenyl)-2,6-dichloropyrimidine.
Scientific Research Applications
4-(2-Bromophenyl)-2,6-dichloropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and chlorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2,6-dichloropyrimidine
- 4-(2-Fluorophenyl)-2,6-dichloropyrimidine
- 4-(2-Iodophenyl)-2,6-dichloropyrimidine
Uniqueness
4-(2-Bromophenyl)-2,6-dichloropyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and physical properties compared to its analogs. The bromine atom’s size and electronegativity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
4-(2-bromophenyl)-2,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDRKWYYZTMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493045-03-6 |
Source
|
Record name | 4-(2-bromophenyl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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